(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Overview
Description
(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile, also known as 3,5-DMPA, is an organic compound, and a member of the pyrazole family. It is a colorless liquid, and is used in the synthesis of organic compounds. It is also used in the pharmaceutical industry for the production of several drugs. 3,5-DMPA has a variety of applications in scientific research, and is used to study the mechanism of action of various compounds, as well as their biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Characterization in Inorganic Chemistry
- Palladium Complexes : The ligand (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile has been used in the synthesis and characterization of palladium(II) complexes. These complexes exhibit varying structures, like monomeric chelated complexes and binuclear compounds, based on the solvent used in the reaction. Such compounds have potential applications in catalysis and materials science (Guerrero et al., 2008).
Applications in Separation Science and Technology
- Metal Ion Extraction : Compounds derived from this compound have shown high extraction affinity for metal ions like iron and cadmium. This suggests its potential use in the field of environmental cleanup and recycling of metals (Lamsayah et al., 2015).
Research in Organic Chemistry
- Functionalization of Pyrazoles : In organic chemistry, the functionalization of one of the methyl groups of 3,5-dimethyl-1H-pyrazoles has been achieved, leading to the creation of novel pyrazole derivatives. This expands the utility of these compounds in synthesizing a wide range of organic molecules (Lammers et al., 1995).
Medicinal Chemistry Applications
- Antifungal and Antibacterial Agents : Derivatives of this compound have been studied for their antifungal and antibacterial activities. These compounds showed specific antifungal properties, indicating their potential as pharmaceutical agents (Abrigach et al., 2016).
Mechanism of Action
Target of Action
It has been used as a corrosion inhibitor for mild steel in acidic solutions . It’s also been used in the synthesis of various organic compounds .
Mode of Action
The compound acts as a corrosion inhibitor by forming a protective layer on the surface of the metal, reducing the incidence of corrosion . It’s also been used in organic synthesis, participating in various reactions .
Biochemical Pathways
Its role in organic synthesis suggests it may participate in various chemical reactions and pathways .
Pharmacokinetics
Its physical properties such as molecular weight (13517 g/mol) and solid form at room temperature are known .
Result of Action
The primary result of the action of (3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is the inhibition of corrosion in metals, specifically mild steel . In organic synthesis, it serves as an intermediate in the formation of various organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a corrosion inhibitor is tested in acidic environments . Additionally, its use in organic synthesis often requires specific reaction conditions .
Safety and Hazards
Future Directions
The compound has been used as a key compound in the preparation of different (3,5-dimethylpyrazolyl)silanes by transsilylation . It has also been used in the study of poly (3,5-dimethylpyrazole-1-ylmethyl)benzene ligands . These studies suggest that the compound has potential for further developments in catalytic processes relating to catecholase activity .
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-7(2)10(9-6)4-3-8/h5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELIHKNMZMNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640814 | |
Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1134684-85-7 | |
Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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